d-Tartaric acid is primarily sourced from natural products, especially from the fermentation process in winemaking. The solid byproduct known as "lees" contains potassium bitartrate, which can be converted into d-tartaric acid. In terms of classification, it belongs to the category of carboxylic acids due to its two carboxyl functional groups (-COOH) and is specifically categorized under hydroxy acids due to the presence of hydroxyl groups (-OH) .
The synthesis of d-tartaric acid can be achieved through several methods:
The molecular structure of d-tartaric acid can be represented by the formula . Its structure includes two carboxyl groups and two hydroxyl groups attached to a four-carbon backbone. The stereochemistry is defined by its specific configuration at the chiral centers, leading to its classification as an optically active compound.
d-Tartaric acid participates in various chemical reactions:
The mechanism of action for d-tartaric acid primarily involves its role as a chiral auxiliary in organic synthesis. It facilitates the formation of chiral intermediates that lead to optically active products. Its ability to inhibit certain enzymatic reactions also highlights its significance in biochemical pathways .
These properties make d-tartaric acid suitable for various applications in food science, pharmaceuticals, and organic synthesis.
d-Tartaric acid has diverse applications across multiple fields:
The study of tartaric acid isomers revolutionized stereochemistry. In 1848, Louis Pasteur observed that sodium ammonium salts of racemic tartaric acid formed two distinct crystal types with asymmetric, mirror-image facets (hemihedral crystals). By manually separating these crystals using tweezers, Pasteur isolated two enantiomeric forms: dextrorotatory (d-tartaric acid) and levorotatory (l-tartaric acid). This experiment provided the first empirical evidence for molecular chirality and established that optical activity arises from molecular asymmetry [1] [10].
Pasteur’s work directly challenged the then-prevalent belief that optical activity was linked to biological processes, proving it was an inherent molecular property. His discovery laid the foundation for the Cahn-Ingold-Prelog (CIP) rules, which systematize chiral center notation (R/S descriptors). d-Tartaric acid, assigned the (2S,3S) configuration under CIP rules, became a benchmark for understanding diastereomerism and racemization [5] [10].
d-Tartaric acid has the molecular formula C₄H₆O₆ and consists of a four-carbon chain with carboxylic acid (–COOH) groups at both ends and hydroxyl (–OH) groups at carbons 2 and 3. This arrangement creates two stereogenic centers, leading to three distinct stereoisomers:
The (2S,3S) and (2R,3R) enantiomers are optically active, while meso-tartaric acid is optically inactive due to an internal plane of symmetry [2] [8].
The absolute configuration of d-tartaric acid is defined by the Cahn-Ingold-Prelog priority rules:
Thus, d-tartaric acid is designated (2S,3S)-tartaric acid. Its Fischer projection shows both –OH groups on opposite sides (anti conformation), distinguishing it from the meso form, where –OH groups are mirror images across the molecular plane [5] [6] [8].
Table 1: Stereochemical Configurations of Tartaric Acid Isomers
Isomer | Configuration | Optical Rotation | Symmetric Elements |
---|---|---|---|
d-(−)-Tartaric acid | (2S,3S) | Levorotatory (−) | None (chiral) |
l-(+)-Tartaric acid | (2R,3R) | Dextrorotatory (+) | None (chiral) |
meso-Tartaric acid | (2R,3S) | Optically inactive | Internal plane of symmetry |
meso-Tartaric acid exhibits no optical activity due to internal compensation [2] [8].
Physical Properties:
meso-Tartaric acid melts at 165°C and has a higher density (1.886 g/cm³) due to tighter crystal packing [1].
Chemical Behavior:
Natural Occurrence
d-(−)-Tartaric acid is extremely rare in nature. The dominant natural isomer is l-(+)-tartaric acid, abundant in grapes, tamarinds, and bananas. It arises biochemically via the isomerization of maleic acid to fumaric acid in plants. Trace amounts of d-tartaric acid may occur in microbial metabolism (e.g., Pseudomonas species) but lack commercial significance [4] [5] [8].
Synthetic Production
Industrial synthesis routes include:1. Racemic Resolution:- Racemic tartaric acid (from maleic anhydride oxidation) is treated with a chiral amine (e.g., cinchonine).- The resulting diastereomeric salts are separated by crystallization, followed by acid hydrolysis to isolate d-(−)-tartaric acid [8].
Table 2: Natural vs. Synthetic Sources of d-Tartaric Acid
Source Type | Method/Origin | Purity/Yield | Economic/Regulatory Notes |
---|---|---|---|
Natural | Trace microbial biosynthesis | Not commercially viable | Limited to research contexts |
Synthetic (Racemic resolution) | Diastereomeric salt crystallization | ~40% yield per cycle | Cost-intensive; uses toxic solvents |
Synthetic (Enzymatic) | cis-Epoxysuccinate hydrolase | >90% enantiomeric excess | Sustainable; avoids harsh conditions |
The European Parliament has highlighted regulatory challenges, noting that synthetic d-tartaric acid (primarily from China) competes with wine-derived l-tartaric acid. Current EU regulations classify both forms identically as food additive E334, complicating traceability and consumer information [7].
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